molecular formula C11H15BrO2 B8745031 2-(4-Bromo-2-methoxyphenyl)-2-methylpropan-1-ol

2-(4-Bromo-2-methoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B8745031
M. Wt: 259.14 g/mol
InChI Key: AHYBKYWRJAHEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-methoxyphenyl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C11H15BrO2/c1-11(2,7-13)9-5-4-8(12)6-10(9)14-3/h4-6,13H,7H2,1-3H3

InChI Key

AHYBKYWRJAHEIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=C(C=C(C=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoate (110 mg, 0.36 mmol) in THF (4 mL) was added 1M solution of lithium aluminum hydride in THF (0.4 mL, 0.4 mmol) at −60° C. and the reaction mixture was warmed up to 0° C. in 40 min (the starting material is still present by TLC) and then allowed to stir at room temperature for 4 hours—now the starting material is consumed (TLC). A solution of sodium hydroxide (105 mg) in water (0.2 mL) was added and the mixture was stirred at room temperature for 30 min. Then 3 mL of methylene chloride (3 mL), silica gel (1 g), and anhydrous magnesium sulfate (1 g) were added and the mixture was stirred for 2 hours. Solids were filtered off and mother liquor was concentrated to give the title compound (85 mg). By GCMS, this is a mixture of the target primary alcohol and de-brominated primary alcohol (40% of the desired product by GCMS). This mixture was used for the next step without purification. GCMS (ES+) 258 (M+).
Quantity
110 mg
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reactant
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0 (± 1) mol
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reactant
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4 mL
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0.4 mL
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